2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one
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Overview
Description
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorenone core substituted with bis(4-bromobenzyl)amino groups, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The fluorenone core is synthesized via Friedel-Crafts acylation of fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The bis(4-bromobenzyl)amino groups are introduced through nucleophilic substitution reactions, where 4-bromobenzylamine reacts with the fluorenone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized fluorenone derivatives
Reduction: Fluorenol derivatives
Substitution: Functionalized fluorenone derivatives with various substituents
Scientific Research Applications
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Fluorescent Properties: The fluorenone core contributes to its fluorescence, which can be utilized in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(bis(4-bromobenzyl)amino)-9H-thioxanthene-9-one
- N,N-Bis(4-bromobenzyl)amine
- 4,4′-Dibromodiphenylamine
Uniqueness
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one stands out due to its unique combination of a fluorenone core with bis(4-bromobenzyl)amino groups, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.
Properties
CAS No. |
96176-12-4 |
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Molecular Formula |
C27H19Br2NO |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
2-[bis[(4-bromophenyl)methyl]amino]fluoren-9-one |
InChI |
InChI=1S/C27H19Br2NO/c28-20-9-5-18(6-10-20)16-30(17-19-7-11-21(29)12-8-19)22-13-14-24-23-3-1-2-4-25(23)27(31)26(24)15-22/h1-15H,16-17H2 |
InChI Key |
ISUTUHVJGVOEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N(CC4=CC=C(C=C4)Br)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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